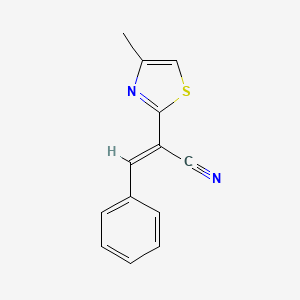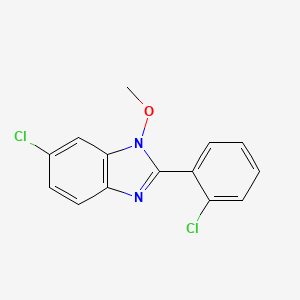
Hypecorinine
説明
Hypecorinine is a compound that belongs to the class of alkaloids . It is derived from the herbs of Hypecoum erectum L . It has shown promising antibacterial activities .
Synthesis Analysis
The total synthesis of Hypecorinine involves a common intermediate, dehydrobicuculline . Dehydrobicuculline undergoes reduction with diisobutylaluminum hydride to the keto aldehyde, which is converted in an aldol ring closure to sibiricine and corydaine . The reduction of the intermediate selectively to the keto alcohol followed by oxidation with mercuric acetate yields an immonium salt, which then undergoes ring closure to form Hypecorinine .Molecular Structure Analysis
Hypecorinine has a molecular formula of C20H17NO6 . It belongs to a new type of spiroaminoketal alkaloids . The structure of Hypecorinine was determined through various methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hypecorinine include reduction, oxidation, and ring closure . The reduction of dehydrobicuculline with diisobutylaluminum hydride yields a keto aldehyde . This is then oxidized with mercuric acetate to form an immonium salt, which undergoes ring closure to form Hypecorinine .Physical And Chemical Properties Analysis
Hypecorinine is a powder . It has a molecular weight of 367.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Ethnomedicinal Uses
Hypecoum species have a rich history in traditional medicine. They’ve been employed as antipyretic, analgesic, and anti-inflammatory remedies . These plants have been used to treat various ailments, including colds, pneumonia, pharyngitis, inflamed red eyes, hepatitis, and cholecystitis . Hypecorinine, as one of the bioactive isoquinoline alkaloids in these plants, likely contributes to their therapeutic effects.
Phytochemical Properties
Hypecorinine is a spiroaminoketal alkaloid isolated from Hypecoum erectum . Its chemical structure has been determined, and it represents a unique class of alkaloids. Further studies on its chemical properties and interactions could reveal novel applications.
Biological Activity
While research on hypecorinine is still limited, its biological activity is an exciting area of exploration. Investigating its effects on cellular processes, receptors, and enzymes could uncover therapeutic potential. Protopine, another alkaloid found in Hypecoum species, is also prevalent and warrants investigation .
Chemotaxonomic Relevance
Isoquinoline alkaloids, including hypecorinine, play a crucial role in chemotaxonomy. These compounds can help classify plant species based on their chemical profiles. Understanding the distribution of hypecorinine across different Hypecoum species could aid in taxonomy and phylogenetic studies .
Pharmacological Prospects
Future research opportunities lie in exploring hypecorinine’s pharmacological properties. Investigate its interactions with receptors, potential anti-inflammatory effects, and any specific pathways it modulates. Additionally, consider its role in pain management and other therapeutic applications .
Synergistic Effects
Given that Hypecoum species contain multiple alkaloids, including hypecorinine, studying their combined effects could yield synergistic therapeutic benefits. Investigate potential interactions between hypecorinine and other compounds within the plant .
将来の方向性
作用機序
Target of Action
Hypecorinine is an alkaloid isolated from the plant Hypecoum erectum The specific biological targets of Hypecorinine are not well-documented in the literature as of my knowledge cutoff in 2021
Result of Action
As an alkaloid, it may have a variety of effects at the molecular and cellular level, potentially influencing cellular signaling, enzyme activity, and other physiological processes .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially influence the action of alkaloids like Hypecorinine .
特性
IUPAC Name |
6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-9H-[1,3]dioxolo[4,5-h]isochromene]-6'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-11-6-16-17(25-9-24-16)7-14(11)20(21)19(22)12-2-3-15-18(26-10-23-15)13(12)8-27-20/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLMUXSZJESOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14C(=O)C5=C(CO4)C6=C(C=C5)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypecorinine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Hypecorinine and where is it found?
A1: Hypecorinine is an isoquinoline alkaloid primarily isolated from the plant Hypecoum erectum L. [, ] Its structure is closely related to another alkaloid called Bicucullinine. [] Although a full spectroscopic characterization is yet to be reported in the provided literature, its molecular structure was elucidated, and its synthesis has been achieved. [, ]
Q2: Has Hypecorinine shown any promising biological activities?
A2: While Hypecorinine itself hasn't been extensively studied for biological activity in the provided literature, Hypecoum erectum L, the plant it is isolated from, has shown promising antibacterial activity. [] This activity is attributed to the presence of various alkaloids, including Hypecorinine. [] Further research is needed to isolate and evaluate the specific contribution of Hypecorinine to the observed activity.
Q3: Have there been attempts to synthesize Hypecorinine?
A3: Yes, total synthesis of Hypecorinine has been achieved. [, ] One approach utilized Dehydrobicuculline as a common intermediate for the synthesis of both Hypecorinine and Bicucullinine. [] Another method employed 3,4-Dihydropapaverine as a starting material for the creation of Hypecorinine and its analogs. [] These synthetic approaches enable further investigations into its properties and potential applications.
Q4: Are there any known structure-activity relationship (SAR) studies for Hypecorinine?
A4: While specific SAR studies focusing on Hypecorinine are not described within the provided research papers, the synthesis of Hypecorine and Hypecorinine analogs from 3,4-Dihydropapaverine suggests an interest in understanding how structural modifications impact biological activity. [] Further research is necessary to establish definitive SAR trends for Hypecorinine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)


![N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036993.png)
![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)
![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)
![N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036996.png)